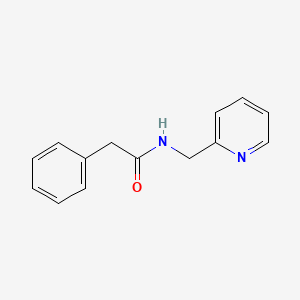

Benzeneacetamide, N-(2-pyridinylmethyl)-

Description

Historical Context and Initial Reporting of Benzeneacetamide Derivatives

The history of acetamide (B32628) derivatives in science is rooted in the broader history of organic chemistry and drug discovery. Acetamide (ethanamide) itself, the simplest amide derived from acetic acid, has long been used as an industrial solvent and plasticizer, including in the manufacturing of pharmaceuticals. patsnap.comwikipedia.org Its derivatives, however, have been the focus of medicinal chemistry for their therapeutic potential. patsnap.com

Historically, the discovery of medicines involved identifying active compounds from natural sources, which were later synthesized or modified in the laboratory. nih.gov In this context, amide-containing compounds were recognized for their diverse biological activities. The amide bond is a fundamental linkage in peptides and proteins, making it a key structural feature for molecules designed to interact with biological systems.

Over the years, various N-substituted acetamides have been synthesized and investigated for a wide range of pharmacological properties, including antimicrobial, antifungal, and antiviral activities. patsnap.comnih.gov A notable example of a simple acetamide derivative is paracetamol, one of the most widely used analgesic and antipyretic agents in the world, highlighting the therapeutic importance of the acetamide group. nih.gov The exploration of benzeneacetamide derivatives specifically has led to the investigation of compounds with potential applications as non-opioid analgesics. acs.org

Significance of the Benzeneacetamide Scaffold in Chemical Synthesis and Medicinal Chemistry

The benzeneacetamide scaffold is a privileged structure in medicinal chemistry and chemical synthesis due to its unique combination of properties. It features a phenyl group, an amide linkage, and a methylene (B1212753) bridge, offering multiple points for chemical modification to fine-tune its biological activity, selectivity, and pharmacokinetic properties.

The amide bond is one of the most common functional groups found in pharmaceuticals, with approximately 16% of all reactions in the synthesis of new drugs involving its formation. researchgate.net This is because the amide group is relatively stable and can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets like enzyme active sites and receptors. patsnap.comresearchgate.net

The versatility of the benzeneacetamide scaffold has allowed for the development of a wide array of derivatives with diverse biological activities. Research has shown that compounds incorporating this structure can exhibit properties such as:

Anti-inflammatory activity nih.govarchivepp.com

Anticancer properties nih.gov

Anticonvulsant effects nih.gov

Analgesic (pain-relieving) effects nih.gov

The phenyl ring can be substituted with various functional groups to alter the molecule's electronics and lipophilicity, while the amide nitrogen can be linked to different substituents to explore a vast chemical space, as seen in the case of N-(2-pyridinylmethyl)- substitution. This synthetic accessibility makes the benzeneacetamide scaffold an attractive starting point for designing novel therapeutic agents.

Overview of Academic Research Trajectories for N-(2-pyridinylmethyl)-Substituted Benzeneacetamides

While direct and extensive academic research focused solely on Benzeneacetamide, N-(2-pyridinylmethyl)- is not prominent, the research trajectories for closely related N-substituted benzeneacetamides and molecules containing the N-(pyridinylmethyl) moiety provide insight into its potential areas of investigation. The primary focus of such research is often the exploration of novel biological activities.

One significant area of research is in the development of antimicrobial and antifungal agents . A study detailed the synthesis of a more complex thiosemicarbazone-type ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, which incorporates both a pyridin-2-yl group and an acetamide fragment. This compound and its copper(II) complexes demonstrated promising antibacterial and antifungal activities. mdpi.com

Another major research trajectory is in the field of agriculture , specifically in the development of insecticides . Studies on acetamide derivatives have shown their potential as pest control agents. For instance, research on 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide revealed significant insecticidal activity against the cowpea aphid (Aphis craccivora). researchgate.net

Furthermore, the N-aryl acetamide class of compounds has been investigated for its antimalarial activity . A phenotypic screen identified this class as an inhibitor of the P. falciparum parasite, which causes malaria. Subsequent structure-activity relationship studies led to the development of potent antimalarial compounds, indicating that the acetamide scaffold is a viable starting point for creating new treatments for infectious diseases. malariaworld.org

The table below summarizes the biological activities observed in compounds structurally related to Benzeneacetamide, N-(2-pyridinylmethyl)-, highlighting the research directions for this class of molecules.

| Research Area | Biological Activity | Example Compound Class/Study |

| Antimicrobial Agents | Antibacterial, Antifungal | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide and its metal complexes. mdpi.com |

| Agricultural Chemistry | Insecticidal | 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide derivatives. researchgate.net |

| Infectious Diseases | Antimalarial | N-aryl acetamides targeting the P. falciparum parasite. malariaworld.org |

| Analgesics | Non-opioid pain relief | General benzeneacetamide amines. acs.org |

These research trajectories underscore the potential of N-(2-pyridinylmethyl)-substituted benzeneacetamides as a class of compounds worthy of further investigation for various therapeutic and practical applications.

Structure

3D Structure

Properties

CAS No. |

92244-99-0 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

InChI |

InChI=1S/C14H14N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h1-9H,10-11H2,(H,16,17) |

InChI Key |

YJSICNKSIVITMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=N2 |

solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Benzeneacetamide, N 2 Pyridinylmethyl

Classical Amidation Reactions for Benzeneacetamide Core Formation

The formation of the amide bond in Benzeneacetamide, N-(2-pyridinylmethyl)- is traditionally achieved through the reaction of phenylacetic acid or its activated derivatives with 2-(aminomethyl)pyridine. One of the most common methods involves the use of coupling agents to facilitate the condensation reaction. Reagents such as propylphosphonic anhydride (B1165640) (T3P®) have been shown to be effective for peptide synthesis and can be applied to this system, promoting rapid and high-yield conversions under mild conditions.

Another classical approach is the direct thermal or catalyzed amidation between phenylacetic acid and 2-(aminomethyl)pyridine. While direct thermal condensation requires high temperatures and often results in side products, catalytic methods offer a more efficient alternative. For instance, nickel(II) chloride (NiCl2) has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.govresearchgate.net This method is attractive due to the low cost and low toxicity of the nickel catalyst. nih.gov The reaction typically proceeds in a solvent like toluene (B28343) at elevated temperatures, with water being the only byproduct. nih.govresearchgate.net The catalytic cycle is proposed to involve the activation of the carboxylic acid by the nickel catalyst, facilitating the nucleophilic attack of the amine.

The table below summarizes representative classical amidation methods that can be applied for the synthesis of Benzeneacetamide, N-(2-pyridinylmethyl)-.

| Reagent/Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Propylphosphonic anhydride (T3P®) | Room temperature, short reaction times | High yields, fast reactions, mild conditions | Stoichiometric use of reagent |

| Nickel(II) chloride (NiCl2) | Toluene, 110°C | Catalytic, atom-economical, recyclable catalyst | Requires elevated temperatures |

Novel Catalytic Approaches in the Synthesis of N-(2-pyridinylmethyl)-Substituted Amides

Recent advancements in catalysis have led to the development of novel methods for amide bond formation that offer improved efficiency, selectivity, and substrate scope. Bimetallic catalysis, for instance, has emerged as a powerful tool in the synthesis of N-heterocycles and could potentially be adapted for the synthesis of N-(2-pyridinylmethyl)-substituted amides. nih.govrsc.org The synergistic action of two different metals can enable unique reaction pathways that are not accessible with single metal catalysts, potentially leading to higher yields and milder reaction conditions. nih.gov

Another innovative approach involves the use of copper(II) acetate (B1210297) in a tandem transformation that assembles primary amines and phenylacetic acids into N-substituted benzamides through a carbon-carbon bond cleavage. researchgate.net While this specific reaction leads to a different amide product, the principle of using transition metals to mediate novel amide formations is a burgeoning area of research.

Microwave-assisted synthesis has also been explored as a green and efficient method for the formation of amide bonds. This technique can significantly reduce reaction times and improve yields by directly and efficiently heating the reaction mixture.

Stereoselective Synthesis of Chiral Benzeneacetamide Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of Benzeneacetamide, N-(2-pyridinylmethyl)- is a challenging yet crucial area of research, particularly for applications in medicinal chemistry. While specific examples for this exact molecule are not prevalent in the literature, general strategies for the asymmetric synthesis of chiral amides can be considered.

One potential approach involves the enantioselective alkylation of a prochiral phenylacetic acid derivative. The use of chiral lithium amides as traceless auxiliaries has been shown to be highly effective for the direct and highly enantioselective alkylation of arylacetic acids. nih.govresearchgate.net This method could be adapted to introduce a chiral center at the alpha-position of the phenylacetyl moiety before the amidation step.

Alternatively, a kinetic resolution of a racemic mixture of a chiral precursor could be employed. Lipase-catalyzed reactions are well-known for their ability to selectively acylate one enantiomer of a racemic amine, which could be a viable strategy if a chiral derivative of 2-(aminomethyl)pyridine is used. thieme-connect.de

Furthermore, the development of chiral catalysts for the direct asymmetric amidation reaction is a promising avenue. Organocatalysis, for example, has been successfully applied to the atroposelective amidation of carboxylic acids, demonstrating the potential for controlling stereochemistry during the amide bond formation itself. rsc.org The use of chiral N-free sulfinamides, synthesized through asymmetric condensation, also presents a novel route to stereogenic sulfur centers, which could be incorporated into analogues of the target molecule. nih.gov

The following table outlines potential strategies for the stereoselective synthesis of chiral Benzeneacetamide, N-(2-pyridinylmethyl)- derivatives.

| Strategy | Key Reagents/Catalysts | Description |

| Enantioselective Alkylation | Chiral lithium amides | Asymmetric deprotonation and alkylation of a prochiral phenylacetic acid derivative. |

| Kinetic Resolution | Lipases | Selective acylation of one enantiomer of a racemic chiral amine precursor. |

| Asymmetric Amidation | Chiral organocatalysts (e.g., Brønsted acids) | Direct catalytic enantioselective coupling of the carboxylic acid and amine. |

| Use of Chiral Auxiliaries | Chiral N-free sulfinamides | Incorporation of a chiral sulfinamide moiety to induce stereoselectivity. |

Chemoenzymatic Synthetic Routes and Biocatalysis for Analogues

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful and sustainable alternative for the preparation of Benzeneacetamide, N-(2-pyridinylmethyl)- and its analogues. nih.govacs.org Lipases, in particular, have been extensively studied for their ability to catalyze amide bond formation under mild conditions.

A notable example is the lipase-catalyzed synthesis of a series of N-picolineamides, which are structurally related to the target compound. nih.gov In these studies, Lipase (B570770) B from Candida antarctica (CALB) was found to be a highly efficient biocatalyst for the acylation of various picolylamines with a range of carboxylic acids. nih.gov The reactions are typically carried out in organic solvents, and the immobilized enzyme can be easily recovered and reused, making the process highly sustainable. nih.govacs.org This enzymatic method has been shown to produce amides in excellent yields. nih.gov

The chemoenzymatic synthesis of N-(pyridin-2-ylmethyl)amides has been successfully applied to generate a library of compounds for biological screening. This approach highlights the potential of biocatalysis to access a diverse range of analogues of Benzeneacetamide, N-(2-pyridinylmethyl)- for structure-activity relationship studies.

Exploration of Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is becoming increasingly important in the scalable synthesis of chemical compounds. For the production of Benzeneacetamide, N-(2-pyridinylmethyl)-, several strategies can be employed to enhance the environmental sustainability of the process.

The use of catalytic methods, such as the NiCl2-catalyzed direct amidation, is inherently greener than stoichiometric approaches as it reduces waste generation. nih.govresearchgate.net The ability to recycle the catalyst further improves the green credentials of this method. nih.gov

Biocatalytic methods, as described in the previous section, are a cornerstone of green chemistry. The use of enzymes like lipases operates under mild conditions (lower temperatures and pressures), often in environmentally benign solvents, and with high selectivity, which minimizes the formation of byproducts. acs.org The development of a sustainable enzymatic strategy using Candida antarctica lipase B in a green solvent like cyclopentyl methyl ether exemplifies this approach. acs.org

Solvent selection is another critical aspect of green synthesis. The replacement of hazardous solvents with greener alternatives is a key goal. Furthermore, developing solvent-free reaction conditions, where possible, can significantly reduce the environmental impact of a synthetic process.

The principles of atom economy can be addressed by favoring catalytic reactions and minimizing the use of protecting groups and stoichiometric reagents. The direct amidation of phenylacetic acid with 2-(aminomethyl)pyridine, where water is the only byproduct, is a prime example of an atom-economical reaction.

The following table summarizes the application of green chemistry principles to the synthesis of Benzeneacetamide, N-(2-pyridinylmethyl)-.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of recyclable catalysts like NiCl2 to minimize waste. |

| Biocatalysis | Employment of lipases for mild, selective, and sustainable amide synthesis. |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives like cyclopentyl methyl ether. |

| Atom Economy | Preference for direct amidation reactions that produce only water as a byproduct. |

Advanced Spectroscopic and Structural Characterization of Benzeneacetamide, N 2 Pyridinylmethyl and Its Analogues

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition and for mapping its fragmentation patterns under ionization. For Benzeneacetamide, N-(2-pyridinylmethyl)-, HRMS would first confirm its molecular formula, C₁₄H₁₄N₂O, by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing structural insights. The fragmentation pathway can be predicted based on the known behavior of benzyl (B1604629), amide, and pyridine (B92270) moieties. The initial molecular ion (m/z 226) would likely undergo cleavage at several key bonds. A primary fragmentation event is the cleavage of the C-C bond between the carbonyl group and the benzylic carbon, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for benzyl derivatives. Another significant fragmentation would involve the cleavage of the N-CH₂ bond, generating the pyridinylmethyl cation (C₆H₆N⁺) at m/z 92.

Further fragmentation pathways include the formation of the phenylacetyl cation (C₈H₇O⁺) at m/z 119 and subsequent loss of carbon monoxide to yield the tropylium ion. The table below summarizes the predicted key fragments and their corresponding m/z values.

| Predicted m/z | Ion Formula | Fragment Structure/Identity |

| 226.1106 | [C₁₄H₁₄N₂O]⁺ | Molecular Ion |

| 135.0684 | [C₈H₉NO]⁺ | [M - C₆H₅N]⁺ |

| 119.0497 | [C₈H₇O]⁺ | Phenylacetyl cation |

| 92.0500 | [C₆H₆N]⁺ | Pyridinylmethyl cation |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. While a complete, published spectrum for Benzeneacetamide, N-(2-pyridinylmethyl)- is not available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent parts and related analogues.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl, pyridinyl, methylene (B1212753), and amide protons. The five protons of the phenyl ring would appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The four protons of the pyridine ring would also resonate in the aromatic region but are typically shifted further downfield due to the electron-withdrawing nature of the nitrogen atom, with the proton at position 6 being the most deshielded (~8.5 ppm). The two methylene (CH₂) groups would appear as singlets, with the benzylic CH₂ protons expected around 3.6 ppm and the N-CH₂-pyridinyl protons slightly further downfield around 4.5 ppm. The amide (N-H) proton would present as a broad singlet, typically around 8.2 ppm, whose chemical shift is sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon in the range of 170-172 ppm. The aromatic carbons of the phenyl and pyridinyl rings would appear between 120-160 ppm. The two methylene carbons would resonate in the aliphatic region, estimated to be around 43 ppm (benzylic) and 45 ppm (pyridinyl-adjacent).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment.

COSY would reveal the coupling network between adjacent protons, for instance, confirming the connectivity of the protons within the pyridine ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons separated by two or three bonds, which is crucial for identifying the connectivity of the different fragments, such as the correlation from the N-CH₂ protons to the carbonyl carbon and the carbons of the pyridine ring.

Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~8.2 | broad singlet |

| Pyridinyl H-6 | ~8.5 | doublet |

| Pyridinyl H-3, H-4, H-5 | ~7.2-7.8 | multiplet |

| Phenyl H-2, H-3, H-4, H-5, H-6 | ~7.2-7.4 | multiplet |

| N-CH₂ | ~4.5 | singlet (or doublet if coupled to NH) |

| Ph-CH₂ | ~3.6 | singlet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~171 |

| Pyridinyl C-2, C-6 | ~158, ~149 |

| Phenyl C-1 | ~135 |

| Pyridinyl C-3, C-4, C-5 | ~122-137 |

| Phenyl C-2, C-3, C-4, C-5, C-6 | ~127-130 |

| N-CH₂ | ~45 |

| Ph-CH₂ | ~43 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for Benzeneacetamide, N-(2-pyridinylmethyl)- has not been reported in the Cambridge Structural Database, its solid-state conformation can be inferred from analogues like N-benzylacetamide. nih.gov

The molecule is expected to exhibit several key structural features. The amide functional group (C-CO-N-H) would be planar, or nearly so, and would adopt a trans conformation, which is energetically favored. The molecular conformation would be defined by the torsion angles around the single bonds. The solid-state structure would likely be stabilized by intermolecular hydrogen bonds. A strong N-H···O=C hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule is expected. This interaction typically leads to the formation of one-dimensional chains or dimeric structures in the crystal lattice. The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor, potentially leading to more complex packing arrangements.

Table: Expected Structural Parameters from Crystallography| Parameter | Expected Value | Comments |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Typical for a secondary amide |

| C-N Bond Length (amide) | ~1.33 Å | Shorter than a typical C-N single bond due to resonance |

| N-H···O Bond Distance | ~2.9 - 3.1 Å | Indicative of a moderate strength hydrogen bond |

| Amide C-N Torsion Angle (ω) | ~180° | Reflects the planarity and trans nature of the amide bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For Benzeneacetamide, N-(2-pyridinylmethyl)-, the IR and Raman spectra would be dominated by vibrations of the amide, phenyl, and pyridinyl groups.

N-H Stretch: A sharp absorption band around 3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of a secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methylene groups would appear just below 3000 cm⁻¹.

Amide I Band: A very strong band between 1640-1680 cm⁻¹ is due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.

Amide II Band: This band, appearing between 1510-1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl and pyridine rings.

Table: Predicted Characteristic Vibrational Frequencies| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region/Technique |

|---|---|---|

| N-H Stretch | 3250 - 3350 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=O Stretch (Amide I) | 1640 - 1680 | IR (Strong) |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | IR |

| Aromatic Ring C=C Stretch | 1400 - 1600 | IR, Raman |

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization of Optically Active Analogues

The parent molecule, Benzeneacetamide, N-(2-pyridinylmethyl)-, is achiral and therefore does not exhibit optical activity; it is inactive in circular dichroism (CD) spectroscopy. However, CD spectroscopy is a powerful technique for the characterization of its optically active analogues.

If a stereocenter is introduced into the molecule, for example, by substitution at the benzylic carbon to form (R)- and (S)-α-methyl-N-(2-pyridinylmethyl)-benzeneacetamide, the resulting enantiomers would interact differently with circularly polarized light. CD spectroscopy measures this differential absorption of left- and right-handed circularly polarized light as a function of wavelength.

The two enantiomers of a chiral analogue would produce CD spectra that are mirror images of each other. These spectra are characterized by positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the chiral molecule. The sign and magnitude of the Cotton effects are unique to the absolute configuration of the stereocenter and the conformation of the molecule. Therefore, CD spectroscopy can be used to:

Confirm the enantiomeric purity of a sample.

Determine the absolute configuration of a molecule by comparing its experimental CD spectrum with that of a known standard or with theoretical predictions.

Study conformational changes in chiral molecules.

The chiroptical properties would primarily arise from the electronic transitions of the aromatic rings (phenyl and pyridinyl) and the carbonyl group, which are perturbed by the chiral environment. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Benzeneacetamide, N 2 Pyridinylmethyl Systems

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of organic molecules like Benzeneacetamide, N-(2-pyridinylmethyl)-. physchemres.orgresearchgate.net A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for determining structural parameters like bond lengths and angles. physchemres.org

From the optimized geometry, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. inovatus.es These frontier orbitals also help in identifying the sites susceptible to electrophilic and nucleophilic attack.

Furthermore, quantum calculations can predict various spectroscopic properties. Vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the presence of specific functional groups, such as the amide C=O stretch and N-H vibrations. physchemres.orginovatus.es Theoretical predictions of the nuclear magnetic resonance (NMR) chemical shifts can also aid in the structural elucidation of the compound and its derivatives.

Table 1: Hypothetical Electronic Properties of Benzeneacetamide, N-(2-pyridinylmethyl)- Calculated via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -725.45 Hartree | Ground state energy of the optimized molecule. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, considering temperature, pressure, and the surrounding environment. mdpi.com MD simulations are particularly valuable for the conformational analysis of flexible molecules like Benzeneacetamide, N-(2-pyridinylmethyl)-, which possesses several rotatable bonds. The rotation around the amide C-N bond and the bonds connecting the phenyl and pyridinyl rings to the central acetamide (B32628) moiety can lead to various conformers. nih.govrsc.org

In an MD simulation, the molecule is typically placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. academie-sciences.fr By solving Newton's equations of motion for every atom over a series of time steps (femtoseconds), a trajectory is generated that describes the molecule's movements. mdpi.com Analysis of this trajectory can reveal the most stable or populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule. rsc.org

MD simulations are also crucial for studying solute-solvent interactions. By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, one can quantify the extent and nature of interactions such as hydrogen bonding. academie-sciences.fr For Benzeneacetamide, N-(2-pyridinylmethyl)-, this could involve examining the hydrogen bonds between the amide group and water molecules, or between the pyridinyl nitrogen and water. researchgate.netdntb.gov.ua

Table 2: Illustrative Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Predicted Low-Energy Conformation (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| τ1 (O=C-N-CH₂) | Amide Bond Rotation | ~180 (trans) | 0.0 |

| τ2 (C-N-CH₂-Py) | Pyridinylmethyl Rotation | ~60 (gauche) | 0.5 |

| τ3 (C-N-CH₂-Py) | Pyridinylmethyl Rotation | ~180 (anti) | 0.2 |

| τ4 (Ph-CH₂-C=O) | Phenyl Rotation | ~90 | 0.0 |

Cheminformatics Approaches for Virtual Screening and Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical structures and their properties. For a scaffold like Benzeneacetamide, N-(2-pyridinylmethyl)-, cheminformatics tools are essential for exploring the vast chemical space of its potential derivatives. nih.gov This is often the first step in a drug discovery campaign, where large virtual libraries of compounds are created by systematically modifying the parent structure.

A key technique is virtual screening, which computationally filters these large libraries to identify a smaller subset of promising candidates for further investigation. researchgate.net One common method is similarity-based screening, where molecules are compared based on their structural features, often encoded as molecular fingerprints. Compounds that are structurally similar to a known active molecule are presumed to have similar biological activity.

Another approach is pharmacophore-based screening. A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used as a query to search virtual libraries for molecules that match these spatial constraints. nih.gov These methods allow for the rapid and cost-effective identification of novel compounds with a higher probability of being active. nih.gov

Table 3: Example of a Cheminformatics-Based Virtual Screening Workflow

| Step | Description | Methodology | Outcome |

|---|---|---|---|

| 1 | Library Generation | Combinatorial enumeration of substituents on the phenyl and pyridinyl rings. | Virtual library of >1,000,000 analogs. |

| 2 | Property Filtering | Application of drug-likeness filters (e.g., Lipinski's Rule of Five). | Reduced library of ~500,000 compounds. |

| 3 | Pharmacophore Screening | 3D pharmacophore model based on a known active compound. | ~10,000 hit compounds matching the pharmacophore. |

| 4 | Similarity Search | 2D fingerprint similarity to the parent compound. | Prioritized list of 500 diverse yet similar compounds for docking. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. For a series of analogs of Benzeneacetamide, N-(2-pyridinylmethyl)-, a QSAR model could predict their inhibitory activity against a specific biological target.

The process involves several steps. First, a dataset of compounds with known activities (e.g., IC50 values) is collected. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode 2D features (e.g., molecular weight, logP, topological indices) or 3D features (e.g., molecular shape, surface area). semanticscholar.org

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build an equation that relates the descriptors to the biological activity. wu.ac.th A robust QSAR model must be rigorously validated to ensure its predictive power for new, untested compounds. nih.govnih.gov Such models are invaluable for prioritizing the synthesis of new derivatives and for designing molecules with enhanced potency.

Table 4: Illustrative 2D-QSAR Model for a Hypothetical Series of Analogs

| Descriptor | Coefficient | Description | Interpretation |

|---|---|---|---|

| clogP | -0.25 | Logarithm of the octanol-water partition coefficient. | Lower lipophilicity is favorable for activity. |

| TPSA | +0.15 | Topological Polar Surface Area. | Higher polarity is beneficial for activity. |

| nRotB | -0.10 | Number of Rotatable Bonds. | Lower molecular flexibility is preferred. |

| Model Equation: pIC50 = 5.2 - 0.25(clogP) + 0.15(TPSA) - 0.10*(nRotB) | |||

| Model Statistics: r² = 0.88, q² = 0.79 |

Ligand-Target Docking and Binding Affinity Predictions for Related Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is central to structure-based drug design. For Benzeneacetamide, N-(2-pyridinylmethyl)-, if a potential protein target is identified, docking can be used to predict its binding mode within the protein's active site.

The process requires the 3D structures of both the ligand and the protein, which are often obtained from X-ray crystallography or homology modeling. Docking algorithms systematically sample different conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. nih.gov The resulting poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Following docking, more computationally intensive methods can be used to refine the binding affinity prediction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can calculate the free energy of binding, providing a more accurate estimate of the ligand's potency. nih.gov These predictions are crucial for understanding the molecular basis of action and for guiding the design of more potent and selective inhibitors. nih.govnih.gov

Table 5: Hypothetical Docking Results for Benzeneacetamide, N-(2-pyridinylmethyl)- against a Protein Kinase

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Kinase XYZ (PDB: 9XYZ) |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (MM/GBSA) | -45.2 kcal/mol |

| Key Hydrogen Bonds | Amide C=O with backbone NH of Val80; Pyridinyl N with side chain of Lys33. |

| Key Hydrophobic Interactions | Phenyl ring with Leu130, Ala45; Pyridinyl ring with Ile25. |

| Predicted Role | The molecule acts as a hinge-binder, a common motif for kinase inhibitors. |

Structure Activity Relationship Sar Investigations of Benzeneacetamide, N 2 Pyridinylmethyl Derivatives

Systematic Modification of the Benzeneacetamide Core and N-(2-pyridinylmethyl) Moiety

The systematic modification of the Benzeneacetamide, N-(2-pyridinylmethyl)- scaffold can be approached by dissecting the molecule into three primary regions: the benzene (B151609) ring of the acetamide (B32628) core, the acetamide linker, and the N-(2-pyridinylmethyl) moiety.

Benzeneacetamide Core Modifications: Alterations to the benzene ring can explore the impact of various substituents at the ortho, meta, and para positions. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can modulate the electronic properties of the entire molecule. For instance, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, substitutions on a terminal phenyl ring significantly influenced cytotoxic activity against cancer cell lines. Specifically, the presence of a chlorine atom at the para position of the phenyl ring was found to be favorable for activity. nih.gov

Acetamide Linker Modifications: The acetamide linker is crucial for the spatial orientation of the aromatic rings. Modifications such as N-methylation or alteration of the methylene (B1212753) bridge length could impact conformational flexibility and, consequently, receptor binding.

N-(2-pyridinylmethyl) Moiety Modifications: The pyridine (B92270) ring is a key feature, capable of forming hydrogen bonds and participating in π-π stacking interactions. Substituents on the pyridine ring can influence its basicity and interaction with biological targets. Studies on related pyridine-containing compounds have shown that both the position and nature of substituents are critical for biological activity. For example, the presence of groups like -OCH₃, -OH, and -NH₂ on pyridine rings has been shown to enhance the antiproliferative activity of certain derivatives. nih.gov Conversely, bulky groups or halogens sometimes lead to decreased activity. nih.gov In a study of tetrahydroacridin-9-amine derivatives, a 6-chloro-N-(pyridin-2-ylmethyl) substituted compound was identified as a potent acetylcholinesterase (AChE) inhibitor, highlighting the importance of the pyridylmethyl moiety for specific biological targets. nih.gov

Impact of Substituent Effects on Physicochemical and Biological Properties

Substituents can profoundly alter the physicochemical properties of Benzeneacetamide, N-(2-pyridinylmethyl)- derivatives, which in turn affects their biological activity. Key properties influenced include lipophilicity, electronic distribution, and steric factors.

A quantitative structure-activity relationship (QSAR) study on a series of α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity demonstrated that a combination of physicochemical descriptors, including mean atomic van der Waals volume, atomic charge, and ClogP, could be used to model biological activity. researchgate.net This suggests that a similar approach could be applied to Benzeneacetamide, N-(2-pyridinylmethyl)- derivatives to predict the biological activity of novel analogues.

The following table illustrates hypothetical modifications and their potential impact on physicochemical properties:

| Modification | Position | Substituent | Expected Impact on Lipophilicity (logP) | Expected Electronic Effect |

| Benzene Ring | Para | -Cl | Increase | Electron-withdrawing |

| Benzene Ring | Para | -OCH₃ | Slight Increase | Electron-donating |

| Pyridine Ring | 4-position | -NO₂ | Decrease | Strongly electron-withdrawing |

| Pyridine Ring | 4-position | -NH₂ | Decrease | Electron-donating |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for Related Compounds

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For Benzeneacetamide, N-(2-pyridinylmethyl)-, a hypothetical pharmacophore model would likely include:

Aromatic Rings: Both the benzene and pyridine rings can serve as hydrophobic features and engage in π-π stacking interactions with aromatic residues in a target's binding site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor.

Hydrogen Bond Acceptor/Basic Center: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a basic center, interacting with acidic residues.

Ligand-based drug design strategies can be employed when the structure of the biological target is unknown. By comparing the structures of a series of active and inactive analogues of Benzeneacetamide, N-(2-pyridinylmethyl)-, a common pharmacophore hypothesis could be generated. This model can then be used to virtually screen large compound libraries to identify new potential lead structures.

Stereochemical Influence on Molecular Recognition and Biological Interactions

The introduction of a chiral center into the Benzeneacetamide, N-(2-pyridinylmethyl)- scaffold can have a significant impact on its biological activity. For example, substitution on the methylene bridge of the acetamide linker could create a stereocenter. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and enzymes. wvu.edu

The separation of enantiomers, often achieved through chiral chromatography, is essential to evaluate the activity of each stereoisomer independently. rsc.org For instance, in a study of a chiral acetamide derivative, 2(R)-N-[1-(6-amino-pyridin-2-ylmethyl) piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenyl-acetamide, chiral separation was necessary to assess the properties of the individual enantiomers. wvu.edu This underscores the importance of considering stereochemistry in the design and evaluation of Benzeneacetamide, N-(2-pyridinylmethyl)- analogues.

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes

Chemically modified analogues of Benzeneacetamide, N-(2-pyridinylmethyl)- can be designed and synthesized to serve as mechanistic probes to elucidate their mode of action. These probes can be equipped with reporter groups such as fluorescent tags, photoaffinity labels, or biotin (B1667282) for use in biochemical and cellular assays.

For example, an analogue could be synthesized with a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, on either the benzene or pyridine ring. Upon photoactivation, this analogue would covalently bind to its biological target, allowing for its identification and characterization. Another approach is to incorporate a "clickable" functional group, like an alkyne or azide, which can be used in bioorthogonal chemistry to visualize the localization of the compound within cells.

The synthesis of such probes would involve multi-step synthetic routes, starting from appropriately functionalized benzeneacetic acid and 2-(aminomethyl)pyridine precursors. The following table provides examples of potential mechanistic probes and their applications.

| Probe Type | Modification | Application |

| Photoaffinity Label | Introduction of an azido (-N₃) group on the benzene ring | Covalent labeling and identification of the biological target |

| Fluorescent Probe | Attachment of a fluorophore (e.g., Dansyl) to the pyridine ring | Visualization of cellular uptake and localization |

| Biotinylated Probe | Conjugation of biotin to the molecule | Affinity purification of the target protein |

Preclinical Pharmacological Investigations of Benzeneacetamide, N 2 Pyridinylmethyl Analogues

In Vitro Receptor Binding and Functional Assays for Target Identification

The initial step in characterizing the pharmacological profile of Benzeneacetamide, N-(2-pyridinylmethyl)- analogues involves identifying their molecular targets. In vitro receptor binding assays are fundamental in determining the affinity of a compound for a wide range of receptors, ion channels, and transporters. These assays typically utilize radioligand displacement techniques, where the analogue competes with a known radiolabeled ligand for binding to a specific target. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated, indicating the compound's binding affinity.

Functional assays are subsequently employed to determine whether the binding of an analogue to its target results in a biological response, classifying it as an agonist, antagonist, or inverse agonist. For instance, in the investigation of N-benzyltryptamine analogues, functional assays measuring calcium mobilization were used to assess their activity at 5-HT2 receptor subtypes. researchgate.netnih.gov While some compounds showed high binding affinity, their functional efficacy varied, highlighting the importance of these assays in predicting the pharmacological effect. researchgate.netnih.gov For novel compounds like the N,N-disubstituted pyrazolopyrimidine acetamides, competitive binding assays with a known high-affinity radioligand are used to determine their affinity for the translocator protein (TSPO). mdpi.com

| Parameter | Description |

| IC50 | The molar concentration of a ligand that inhibits 50% of the specific binding of a radioligand. |

| Ki | The equilibrium dissociation constant, representing the affinity of a ligand for a receptor. |

| Agonist | A ligand that binds to a receptor and elicits a biological response. |

| Antagonist | A ligand that binds to a receptor but does not provoke a biological response, thereby blocking or dampening agonist-mediated responses. |

Enzyme Kinetics and Inhibition Studies in Cell-Free and Cellular Systems

Enzyme inhibition is a common mechanism of action for many therapeutic agents. wikipedia.orglsuhsc.edu For analogues of Benzeneacetamide, N-(2-pyridinylmethyl)-, it is crucial to investigate their potential to inhibit specific enzymes that are implicated in disease pathogenesis. wikipedia.org Enzyme kinetics studies are performed to understand how these compounds interact with their target enzymes and to quantify their inhibitory potency. wikipedia.orgyoutube.comqmul.ac.uk

A notable analogue, M8891, has been identified as a selective and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme that plays a key role in angiogenesis. nih.gov Inhibition of MetAP2 leads to anti-angiogenic and anti-tumoral effects. nih.gov Enzyme inhibition assays are used to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), and to characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com For M8891, these studies were instrumental in establishing its mechanism as a reversible inhibitor of MetAP2. nih.gov

| Kinetic Parameter | Description |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. |

| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. |

Cellular Pathway Modulation and Signal Transduction Analysis in Cultured Cells

To bridge the gap between molecular interactions and physiological responses, studies are conducted in cultured cells to assess how Benzeneacetamide, N-(2-pyridinylmethyl)- analogues modulate cellular signaling pathways. After identifying a molecular target, researchers investigate the downstream effects of target engagement. This can involve measuring changes in the levels of second messengers (e.g., cAMP, calcium), the phosphorylation status of key signaling proteins, or the expression of target genes.

For an inhibitor of MetAP2 like M8891, cellular assays would focus on pathways regulated by this enzyme. Inhibition of MetAP2 is known to impact protein functionality, affecting tumor growth, proliferation, and angiogenesis. nih.gov In cellular models, the effect of M8891 was assessed by measuring the accumulation of Met-EF1α, a substrate of MetAP2, which serves as a pharmacodynamic biomarker of target engagement. nih.gov

In Vivo Efficacy Studies in Animal Models of Disease

The therapeutic potential of Benzeneacetamide, N-(2-pyridinylmethyl)- analogues is evaluated in relevant animal models of human diseases. These studies are designed to demonstrate proof-of-concept for the compound's efficacy and to identify a potential therapeutic window. The choice of animal model is critical and depends on the intended therapeutic indication. For instance, analogues with anti-inflammatory properties have been evaluated using carrageenan-induced paw edema models in rodents. nih.gov

In the case of the MetAP2 inhibitor M8891, its anti-tumor activity was demonstrated in in vivo studies. nih.gov These studies typically involve administering the compound to animals bearing tumors (e.g., renal cancer xenografts in mice) and monitoring tumor growth over time compared to a vehicle-treated control group. nih.gov The efficacy of M8891 was correlated with the level of MetAP2 inhibition, as measured by the pharmacodynamic marker Met-EF1α. nih.gov

Preclinical Pharmacokinetic (PK) Analysis in Animal Species (Absorption, Distribution, Metabolism, Excretion)

Preclinical pharmacokinetic (PK) studies are essential to understand how an organism affects a drug. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are conducted in various animal species to provide data that can be used to predict the human PK profile.

For M8891, in vivo PK characteristics were investigated in animal species. nih.gov These studies determined key parameters such as clearance, volume of distribution, and absorption parameters. nih.gov The data from these animal studies were then integrated using in vitro-in vivo correlation and allometric scaling methods to predict the pharmacokinetic parameters in humans. nih.gov This translational approach is crucial for selecting an appropriate starting dose for first-in-human clinical trials. nih.gov For instance, the efficacious concentration range of M8891 in mouse models was translated to a predicted efficacious concentration range in humans by correcting for inter-species differences in protein binding. nih.gov

| PK Parameter | Description |

| Absorption | The process by which a drug enters the bloodstream. |

| Distribution | The reversible transfer of a drug from one location to another within the body. |

| Metabolism | The chemical alteration of a drug by the body. |

| Excretion | The removal of the drug and its metabolites from the body. |

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes from Preclinical Species

In vitro metabolism studies are conducted to identify the metabolic pathways of a new chemical entity and to assess its potential for drug-drug interactions. These studies typically use subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from various preclinical species and humans.

These assays can identify the major metabolites of a compound and the enzymes responsible for their formation, most commonly cytochrome P450 (CYP) enzymes. For example, studies on deschloroketamine (B12793670) derivatives, using pooled human liver microsomes (pHLMs), identified metabolites formed through N-dealkylation, hydroxylation, and other oxidative reactions. nih.gov This information is vital for understanding the clearance mechanisms of a drug and for predicting potential metabolic liabilities in humans.

Advanced Analytical Method Development for Benzeneacetamide, N 2 Pyridinylmethyl and Its Metabolites

Development and Optimization of Chromatographic Techniques (HPLC, GC) for Purity and Quantification

The development of chromatographic methods is the initial step in creating a reliable analytical procedure for purity determination and quantification of the parent compound.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common and versatile approach for compounds of this polarity. Optimization involves a systematic evaluation of columns, mobile phases, and detector settings.

Stationary Phase: A C18 or C8 column is typically the first choice, offering a good balance of hydrophobicity for retaining the analyte. Column dimensions such as 150 mm x 4.6 mm with a 3 µm or 5 µm particle size provide efficient separation. scirp.org

Mobile Phase: A gradient elution is often preferred to ensure the efficient elution of the parent compound and any impurities or metabolites which may have different polarities. A common mobile phase combination includes an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). plu.mxresearchgate.net The pH of the aqueous phase is a critical parameter to control the ionization state of the pyridinyl nitrogen, thereby affecting retention and peak shape.

Detection: UV detection is a straightforward and robust method. The wavelength for detection would be optimized by scanning the UV spectrum of Benzeneacetamide, N-(2-pyridinylmethyl)- to find its wavelength of maximum absorbance (λmax), likely in the 254-280 nm range. scirp.org A photodiode array (PDA) detector can be used to simultaneously monitor multiple wavelengths and provide spectral information, which aids in peak purity assessment.

Gas Chromatography (GC):

GC analysis is suitable for thermally stable and volatile compounds. Benzeneacetamide, N-(2-pyridinylmethyl)- may require derivatization to improve its volatility and prevent on-column degradation. researchgate.net

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens (e.g., in the amide group), which increases thermal stability and volatility. researchgate.net

Column: A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate.

Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and would provide excellent sensitivity for quantification. osha.gov

The optimization process for both HPLC and GC involves adjusting parameters like flow rate, temperature, and gradient profile (for HPLC) or temperature program (for GC) to achieve optimal separation, peak symmetry, and analysis time.

Application of Hyphenated Techniques (LC-MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for trace-level quantification and metabolite identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with a tandem mass spectrometer (MS/MS), is the gold standard for bioanalysis. plu.mxresearchgate.net

Ionization: Electrospray ionization (ESI) in positive mode would be the most likely choice, given the presence of the basic pyridinyl nitrogen which can be readily protonated.

Metabolite Profiling: In the initial stages, a full scan acquisition mode using a high-resolution mass spectrometer (like Q-TOF or Orbitrap) can be used to screen for potential metabolites in incubated samples (e.g., with liver microsomes) or in plasma from preclinical studies. nih.gov Common metabolic pathways for such a molecule could include oxidation of the pyridine (B92270) or benzene (B151609) ring, N-dealkylation, or hydrolysis of the amide bond.

Trace Analysis: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for the analyte and its stable-isotope-labeled internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS can be a powerful tool for the confirmation of identity and quantification, especially for less polar metabolites or after derivatization.

Ionization: Electron Ionization (EI) is typically used, which provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Analysis: Similar to LC-MS/MS, operating in Selected Ion Monitoring (SIM) or MRM mode allows for highly sensitive and selective quantification of the target analyte in complex mixtures. scispace.com

Validation Parameters for Developed Analytical Procedures (Specificity, Linearity, Accuracy, Precision, Detection and Quantitation Limits)

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). semanticscholar.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing blank and spiked samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards over a defined concentration range. The correlation coefficient (r²) should ideally be >0.99. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples) and is expressed as the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. It is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

The interactive table below summarizes typical acceptance criteria for these validation parameters.

| Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% at LOQ). |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ). |

| LOQ | Signal-to-noise ratio typically ≥ 10. |

| LOD | Signal-to-noise ratio typically ≥ 3. |

Methods for Isolation, Extraction, and Sample Preparation from Complex Biological Matrices (e.g., animal plasma, tissues)

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the sample before analysis.

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. nih.gov The supernatant is then separated and analyzed. While quick, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the adjustment of sample pH are critical for achieving high extraction efficiency. scispace.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. scispace.com Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. SPE can provide very clean extracts and high concentration factors. Reversed-phase (C18), ion-exchange, or mixed-mode sorbents could be applicable depending on the physicochemical properties of the analyte and its metabolites.

The following table provides a comparison of these common extraction techniques.

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction | Good for cleaner samples, can be selective | Emulsion formation, labor-intensive, uses larger solvent volumes |

| Solid-Phase Extraction | High recovery, clean extracts, easily automated | Higher cost, method development can be more complex |

Bioanalytical Methodologies for Preclinical Pharmacokinetic Sample Analysis

Bioanalytical methods for pharmacokinetic (PK) studies are designed to accurately measure drug concentrations in biological fluids over time.

Sample Collection: Blood samples are typically collected at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is then obtained by centrifugation and stored frozen (e.g., at -80°C) until analysis. nih.govcdc.gov

Method Application: A validated LC-MS/MS method is the standard for analyzing PK samples due to its high sensitivity and throughput. anapharmbioanalytics.com

Data Analysis: The concentration-time data generated from the analysis are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). This information is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The development of these advanced analytical methods is a meticulous process that underpins the successful progression of a chemical entity through the research and development pipeline. For Benzeneacetamide, N-(2-pyridinylmethyl)-, leveraging established analytical strategies for similar chemical structures provides a clear and effective path forward.

Chemical Reactivity, Degradation, and Stability Studies of Benzeneacetamide, N 2 Pyridinylmethyl

Investigation of Hydrolytic and Oxidative Degradation Pathways

No specific studies on the hydrolytic or oxidative degradation of Benzeneacetamide, N-(2-pyridinylmethyl)- were found. Information regarding its susceptibility to hydrolysis under various pH conditions (acidic, neutral, and alkaline) or its degradation in the presence of oxidizing agents is not available in the reviewed literature.

Photolytic Stability and Photodegradation Mechanisms

There is no available research on the photolytic stability of Benzeneacetamide, N-(2-pyridinylmethyl)-. Consequently, its behavior upon exposure to light and potential photodegradation mechanisms have not been elucidated.

Thermal Stability Profiles and Decomposition Kinetics

Data regarding the thermal stability and decomposition kinetics of Benzeneacetamide, N-(2-pyridinylmethyl)- are not present in the scientific literature. No studies detailing its decomposition temperature, kinetic parameters, or the nature of its thermal decomposition products could be located.

Interactions with Biological Macromolecules (e.g., non-target proteins for mechanistic insight)

No published research was identified that investigates the interactions of Benzeneacetamide, N-(2-pyridinylmethyl)- with biological macromolecules such as non-target proteins. Mechanistic insights that could be derived from such studies are therefore unavailable.

Emerging Research Directions and Diverse Applications of Benzeneacetamide, N 2 Pyridinylmethyl

Exploration of the Compound as a Synthetic Building Block for Complex Molecules

The molecular architecture of Benzeneacetamide, N-(2-pyridinylmethyl)- makes it a valuable synthetic building block, or synthon, for constructing more complex molecular skeletons. The key to its utility lies in the distinct reactivity of its constituent parts: the phenyl ring, the pyridinyl ring, the amide linkage, and the adjacent methylene (B1212753) group.

Researchers can leverage these functional groups for various transformations. For instance, the amide bond can be hydrolyzed to yield phenylacetic acid and 2-(aminomethyl)pyridine, which are themselves versatile starting materials. The nitrogen of the amide can undergo various substitution reactions. Furthermore, the phenyl and pyridine (B92270) rings are susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's properties or serve as handles for further synthetic steps. This concept of using a core structure for diversity-oriented synthesis is a powerful strategy in modern organic chemistry. rsc.orgresearchgate.net The development of reagents like chloroacetyl boronate N-tosylhydrazone, which can undergo a series of transformations, highlights the value of versatile building blocks in generating a diverse range of molecular structures. rsc.orgresearchgate.net

Potential Functionalization Sites of Benzeneacetamide, N-(2-pyridinylmethyl)-

| Molecular Component | Type of Reaction | Potential Outcome |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halo, or alkyl groups |

| Pyridinyl Ring | Nucleophilic Aromatic Substitution | Functionalization of the pyridine core |

| Amide Linkage | Hydrolysis, Reduction, or Substitution | Cleavage to constituent amines/acids or modification |

Potential Applications in Materials Science and Polymer Chemistry

In the realm of materials science, the structural motifs within Benzeneacetamide, N-(2-pyridinylmethyl)- suggest its potential as a precursor for novel polymers and coordination materials. The pyridine nitrogen atom is a well-known coordination site for metal ions, opening the possibility of using the compound or its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). Such materials are renowned for their high porosity and surface area, with applications in gas storage, separation, and catalysis.

Furthermore, by introducing polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities) onto either the phenyl or pyridinyl ring, the compound could be transformed into a monomer. The subsequent polymerization could lead to materials with unique properties conferred by the pendant benzeneacetamide and pyridine groups, such as enhanced thermal stability, specific metal-ion binding capabilities, or interesting photophysical characteristics.

Role as a Probe or Tool in Chemical Biology Research (e.g., fluorescent or affinity tags)

The design of molecular probes for biological systems is a critical area of chemical biology. While Benzeneacetamide, N-(2-pyridinylmethyl)- itself is not known to be fluorescent, its core structure is an excellent scaffold for the development of such tools. Research on other acetamide (B32628) derivatives has shown that the incorporation of specific electron-donating and electron-withdrawing groups can lead to compounds with significant fluorescence quantum yields and two-photon absorption cross-sections, which are crucial for biological imaging. nih.gov

By strategically modifying the phenyl or pyridinyl ring of Benzeneacetamide, N-(2-pyridinylmethyl)-, it is conceivable to create derivatives that exhibit fluorescence. For example, adding a dimethylamine (B145610) group, which can enhance intramolecular charge transfer processes, has been shown to induce strong fluorescence emission in similar systems. nih.gov The pyridine moiety can also act as a recognition element, binding to specific metal ions or biological macromolecules, thereby allowing the molecule to function as an affinity tag or a targeted fluorescent probe.

Catalytic Applications or Ligand Design in Organometallic Chemistry

One of the most promising areas of research for Benzeneacetamide, N-(2-pyridinylmethyl)- is in organometallic chemistry and catalysis. The molecule contains both a pyridine nitrogen atom and an amide group, which can act in concert as a bidentate ligand, binding to a single metal center through the nitrogen and oxygen atoms (N,O-chelation) or potentially through the nitrogen atoms of the pyridine and the deprotonated amide (N,N-chelation).

Bidentate ligands are fundamental in catalysis as they form stable complexes with transition metals, influencing the metal's reactivity and selectivity. semanticscholar.org For example, complexes featuring picolyl N-heterocyclic carbene ligands have been used in the transfer hydrogenation of ketones and imines. semanticscholar.org Similarly, pyridine-bridged nickel pincer complexes have proven effective in Suzuki-Miyaura cross-coupling reactions. rsc.org The structure of Benzeneacetamide, N-(2-pyridinylmethyl)- is well-suited for forming similar catalytically active metal complexes. Such complexes could find applications in a variety of organic transformations, including hydrogenation, C-C coupling reactions, and polymerization. mdpi.com

Potential Catalytic Roles

| Ligand Feature | Metal Center | Potential Catalytic Reaction |

|---|---|---|

| Bidentate N,O-Chelation | Palladium (Pd), Nickel (Ni) | Suzuki-Miyaura Coupling rsc.org |

| Bidentate N,N-Chelation | Ruthenium (Ru), Iridium (Ir) | Transfer Hydrogenation semanticscholar.orgmdpi.com |

Interdisciplinary Research Integrating Advanced Spectroscopic or Computational Techniques

A thorough understanding of the structural and electronic properties of Benzeneacetamide, N-(2-pyridinylmethyl)- is essential for unlocking its full potential. Interdisciplinary research combining synthetic chemistry with advanced spectroscopic and computational methods provides deep insights into the molecule's behavior.

Quantum computational methods, such as Density Functional Theory (DFT), can be employed to analyze its geometric and spectroscopic characteristics. physchemres.org These studies can predict optimized structural parameters like bond lengths and angles, which can be compared with experimental results. physchemres.orgresearchgate.net Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, can be used to identify and confirm the presence of specific functional groups. researchgate.net

Furthermore, computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) can elucidate charge distribution, intramolecular interactions, and identify potential reactive sites within the molecule. physchemres.orgresearchgate.net This integrated approach is crucial for rationally designing new derivatives with tailored properties for specific applications in materials science, catalysis, or chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.